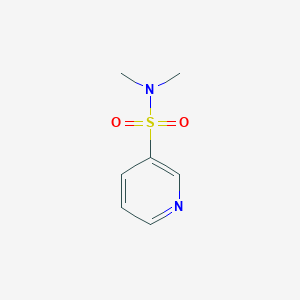

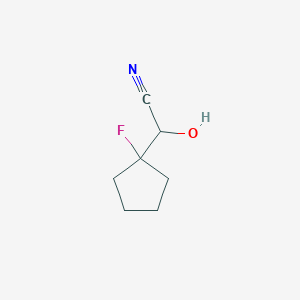

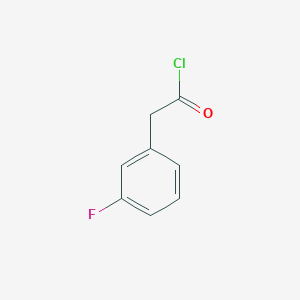

![molecular formula C8H10ClN B1338069 Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride CAS No. 2299-00-5](/img/structure/B1338069.png)

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bicyclic amines can involve various chemical reactions, including the deamination of related compounds. For instance, the deamination of bicyclo[2.2.2]octan-2-yl- and bicyclo[3.2.1]octan-2-yl-amines has been studied, indicating that classical carbonium ions are the initial products of diazo-intermediates formed during these reactions . These findings suggest that similar methods could potentially be applied to synthesize the compound , with careful consideration of the structural differences that may affect the reaction outcomes.

Molecular Structure Analysis

The molecular structure of bicyclic amines can be complex, with the potential for classical and non-classical carbonium ions to form during reactions. For example, the deamination of endo-bicyclo[3.2.1]octan-2-ylamine results in the formation of an isomeric symmetrical non-classical carbonium ion, which is also observed in the solvolysis of the corresponding toluene-p-sulphonate . This indicates that the molecular structure of bicyclic amines can influence the reaction pathways and the types of ions formed.

Chemical Reactions Analysis

Bicyclic amines can undergo various chemical reactions, including ring-opening reactions with cyclic chlorocarbaphosphazenes. For example, the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with tetrachlorocyclodicarbaphosphatriazene results in the cleavage of a C–N bond, leading to the formation of chloroethyl derivatives . These reactions demonstrate the reactivity of bicyclic amines and their potential to form new compounds with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic amines can vary depending on their specific structure and substituents. For instance, 4-(p-bromophenyl)-bicyclo(2,2,2)octan-1-amine exhibits potent antagonistic properties against serotonin depletion in the brain, which is attributed to its ability to inhibit uptake into serotonin neurons . This suggests that the physical and chemical properties of the compound "Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride" could also be influenced by its specific functional groups and molecular geometry, potentially affecting its biological activity and solubility.

Applications De Recherche Scientifique

Polymer Chemistry and Material Science

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride and its derivatives play a significant role in the field of polymer chemistry and material science. A study by Boadi and Sampson (2021) highlights the use of Bicyclo[4.2.0]oct-6-ene-7-carboxamide, a related compound, in the synthesis of gradient copolymers through alternating ring-opening metathesis polymerization (ROMP). These copolymers exhibit unique surface hydrophobicity, topology, and thermal properties, demonstrating the potential of bicyclic compounds in the development of advanced materials with specific characteristics (Boadi & Sampson, 2021).

Anti-Viral Research

The application of bicyclic amines in anti-viral research has been documented, showing potential in the development of new therapeutic agents. Miller et al. (2001) synthesized a series of 8-chlorobicyclo[3.2.1]oct-6-enes, which were converted into bicyclic amines displaying in vitro activity against influenza-A virus. Some of these compounds showed comparable activity to amantadine, a well-known anti-viral drug, highlighting the therapeutic potential of bicyclic compounds in viral infection treatment (Miller et al., 2001).

Organic Synthesis and Catalysis

Bicyclic structures have been explored for their unique reactivity and applications in organic synthesis and catalysis. For instance, Kawase et al. (2003) studied the thermal rearrangement of 2,5-bis(dicyanomethylene)bicyclo[4.2.0]octa-3,7-diene, uncovering unexpected formation of new electron acceptors through this process. These findings indicate the utility of bicyclic compounds in synthesizing new materials with potential applications in organic electronics and photonics (Kawase et al., 2003).

Advanced Organic Materials

The synthesis of aminocyclitol analogues based on the bicyclo[4.2.0]octane skeleton, as reported by Kelebekli et al. (2010), showcases the versatility of bicyclic compounds in creating novel organic materials. These aminocyclitols have potential applications in pharmaceuticals and agrochemicals, demonstrating the broad applicability of bicyclic structures in designing new compounds with desired biological activities (Kelebekli et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

bicyclo[4.2.0]octa-1,3,5-trien-7-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N.ClH/c9-8-5-6-3-1-2-4-7(6)8;/h1-4,8H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXZQYQZYGGJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40511605 | |

| Record name | Bicyclo[4.2.0]octa-1,3,5-trien-7-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride | |

CAS RN |

2299-00-5 | |

| Record name | Bicyclo[4.2.0]octa-1,3,5-trien-7-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.